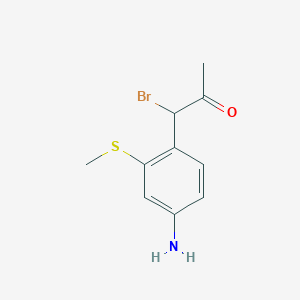

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one

Description

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom, an amino group (-NH₂), and a methylthio (-SCH₃) group on the phenyl ring. The presence of bromine enhances electrophilicity, while the amino and methylthio groups contribute to electronic and steric effects, influencing reactivity and solubility .

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(4-amino-2-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

DQEARUJJSLAUTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)N)SC)Br |

Origin of Product |

United States |

Preparation Methods

2 Analytical Data and Research Findings

Spectroscopic Characterization

-

- Aromatic protons display characteristic shifts influenced by amino and methylthio substituents.

- The alpha-brominated methine proton appears downfield due to the electronegativity of bromine.

- Methylthio group methyl protons appear as a singlet around 2.0–2.5 ppm.

-

- Strong carbonyl stretch near 1680–1700 cm⁻¹.

- N–H stretching bands from amino group near 3300–3500 cm⁻¹.

- C–S stretching vibrations observed around 700–600 cm⁻¹.

-

- Molecular ion peak consistent with molecular weight ~274 g/mol.

- Fragmentation patterns include loss of bromine and methylthio groups.

Yield and Purity

Typical yields for the alpha-bromination step range from 70% to 85%, depending on reaction control and purification efficiency. Purity assessed by HPLC or TLC usually exceeds 95% for well-optimized procedures.

Applications and Research Context

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, where the bromopropanone moiety is a versatile handle for further functionalization. Its amino and methylthio groups provide sites for derivatization, enabling exploration of structure-activity relationships in medicinal chemistry.

Chemical Reactions Analysis

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction: The amino and methylthio groups can undergo oxidation or reduction reactions, resulting in the formation of different functional groups.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the effects of brominated and methylthio-substituted compounds on biological systems.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and methylthio groups may also interact with biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one

- Molecular Formula: C₁₀H₁₂ClNOS

- Molecular Weight : 229.73

- Key Differences: Replacing bromine with chlorine reduces molecular weight (229.73 vs. ~293.14 for bromine analog, estimated). The chloro analog is reported with ≥98% purity, suggesting stable synthesis pathways .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO

- Molecular Weight : 325.18

- Key Differences: A chalcone derivative with a conjugated enone system and bromine at the β-position. The absence of amino and methylthio groups diminishes hydrogen-bonding capacity and electron-donating effects. Crystallographic studies reveal planar geometry due to conjugation, contrasting with the tetrahedral brominated carbon in the target compound .

Substituent-Modified Analogs

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

- Molecular Formula: C₁₀H₁₀BrF₂NO₂

- Molecular Weight : 294.09

- Key Differences: Difluoromethoxy (-OCF₂H) replaces methylthio. The molecular weight increases due to fluorine atoms .

1-(3-(Methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27

- Key Differences: Lacks both bromine and the amino group. The simpler structure results in lower molecular weight and reduced polarity, likely increasing volatility. This compound serves as a metabolic intermediate of 4-MTA (), highlighting the role of amino and halogen groups in modulating biological activity .

Backbone-Modified Analogs

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Molecular Formula : C₁₁H₁₃BrOS

- Molecular Weight : 273.19

- The methylsulfanyl group at the para position maintains electron donation but alters spatial orientation compared to the target compound’s ortho-substituted methylthio group. Crystallographic data () indicate distinct packing patterns due to methyl substitution .

Research Findings and Implications

- Reactivity : Bromine’s larger atomic size and polarizability enhance leaving-group ability in nucleophilic substitutions compared to chlorine .

- Electronic Effects : Methylthio groups donate electrons via resonance, stabilizing intermediates in aromatic electrophilic substitutions, whereas difluoromethoxy groups withdraw electrons, altering reaction pathways .

- Structural Insights : Crystallographic studies () highlight how substituent positioning and backbone modifications influence molecular geometry and packing, critical for material design .

Biological Activity

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique molecular structure, which includes an amino group, a methylthio group, and a bromopropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. Understanding its biological activity involves exploring its interactions with various biological targets and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNOS, with a molecular weight of approximately 274.18 g/mol. The presence of the amino and methylthio groups contributes to its diverse chemical reactivity and biological activity.

Key Features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Methylthio Group : Enhances hydrophobic interactions, potentially increasing binding affinity.

- Bromopropanone Moiety : Provides reactivity for further chemical transformations.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound can interact with specific enzymes, modulating their activity.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with disease processes.

- Covalent Interactions : The bromine atom allows for specific substitution reactions that can lead to covalent modifications of target proteins.

Anticancer Properties

Preliminary studies suggest that compounds similar in structure to this compound exhibit significant anticancer activity. The amino group is often associated with increased bioactivity, allowing for interaction with cancer-related pathways.

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Its structural features suggest it may inhibit the growth of various pathogens by disrupting their cellular processes.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Potential Activity |

|---|---|---|---|

| 1-(4-Amino-3-methylphenyl)-1-bromopropan-2-one | C10H12BrN | Lacks methylthio; different bioactivity | Anticancer |

| 1-(4-Methylthio-phenyl)-1-bromopropan-2-one | C10H12BrOS | Similar thioether; different amino substitution | Antimicrobial |

| 1-(3-Amino-4-methylthiophenyl)-1-bromopropan-2-one | C10H12BrN | Different position of methylthio group | Altered reactivity |

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various derivatives of brominated aromatic ketones. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of thioether-containing compounds. It found that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound in antibiotic development .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one, and how do reaction conditions influence yield?

A common methodology involves bromination of a precursor ketone followed by functionalization. For example, bromine addition to a propanone derivative in chloroform, followed by dehydrohalogenation using triethylamine, can yield brominated intermediates . Adjusting stoichiometry (e.g., 1:1 molar ratio of bromine to precursor) and reaction time (24–48 hours) significantly impacts purity and yield. Solvent choice (e.g., chloroform vs. acetone) also affects crystallization efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

- NMR : The presence of a bromine atom causes distinct splitting patterns in -NMR (e.g., deshielded protons near the bromine at δ 4.5–5.5 ppm). -NMR reveals carbonyl (C=O) signals at ~200 ppm and methylthio (S–CH) carbons at ~15 ppm .

- IR : Stretching frequencies for C=O (~1700 cm) and N–H (amine, ~3300 cm) help confirm functional groups .

- MS : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of Br) validate the structure .

Q. What crystallographic parameters are critical for resolving its solid-state structure?

Single-crystal X-ray diffraction studies require precise measurement of bond lengths (e.g., C–Br: ~1.9–2.0 Å) and angles (e.g., C–S–C: ~100°). Hydrogen bonding between the amino group and carbonyl oxygen often stabilizes the lattice . Refinement protocols using riding models for H-atoms and anisotropic displacement parameters improve accuracy .

Advanced Research Questions

Q. How do electronic effects (e.g., methylthio and amino groups) influence the compound’s reactivity in cross-coupling reactions?

The methylthio group (−SMe) acts as a weak electron donor via resonance, while the amino group (−NH) enhances nucleophilicity at the para position. DFT calculations show that these substituents lower the energy barrier for Suzuki-Miyaura couplings by stabilizing transition states . However, competing side reactions (e.g., oxidation of −SMe to sulfoxide) may require inert atmospheres or antioxidants .

Q. What contradictions exist in reported metabolic pathways for structurally related brominated arylpropanones?

Studies on 4-MTA metabolism reveal oxidative deamination to form a propan-2-one derivative, but competing pathways (e.g., β-hydroxylation or glucuronidation) lead to variability in metabolite profiles . For this compound, conflicting data on hepatic clearance rates (in vitro vs. in vivo) suggest species-specific enzyme interactions that require further validation.

Q. How can computational modeling (DFT, AIM) predict intermolecular interactions in cocrystals or host-guest systems?

Density functional theory (DFT) optimizes geometries for docking studies, while Atoms in Molecules (AIM) analysis identifies non-covalent interactions (e.g., C–H···O hydrogen bonds). For this compound, electron density maps at bond critical points (BCPs) reveal weak CH···π interactions between the aromatic ring and adjacent molecules, influencing packing efficiency .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

The bromine atom and amino group create steric and electronic barriers to asymmetric induction. Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) may improve enantiomeric excess (ee), but competing racemization at the propanone carbonyl limits yields .

Methodological Considerations

Q. How to mitigate degradation during long-term storage of brominated arylpropanones?

Q. What analytical workflows resolve conflicting spectral data for this compound?

- Multi-technique validation : Combine X-ray crystallography (absolute configuration) with --HSQC NMR (correlation of proton-carbon pairs).

- Isotopic labeling : -labeling of the amino group aids in tracking degradation products via LC-MS .

Emerging Research Directions

Q. Can this compound serve as a photoinitiator in polymer chemistry?

Methylthio and bromine groups may enhance UV absorption (250–300 nm). Comparative studies with 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one suggest potential for radical generation in photopolymerization, but bromine’s heavy atom effect might quench excited states .

Q. What role does the methylthio group play in modulating biological activity?

In related compounds, −SMe improves membrane permeability but increases metabolic liability. Structure-activity relationship (SAR) studies could optimize bioactivity by replacing −SMe with sulfone (−SOMe) or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.